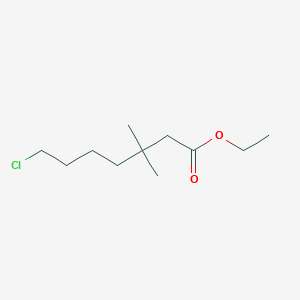

Ethyl 3,3-dimethyl-7-chloroheptanoate

Cat. No. B8384605

M. Wt: 220.73 g/mol

InChI Key: QLWDDRJLBYSEDD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04343949

Procedure details

To a solution of 3,3-dimethyl-7-chloroheptanoic acid (428 g., 2.21 moles) in 3 l. of chloroform containing 3 ml. of N,N-dimethylformamide is added 500 ml. of thionyl chloride and the resulting solution is tested under reflux for three hours. The reaction solution then is concentrated in vacuo and the residual acid chloride is dissolved in a minimum amount of benzene and added slowly to a solution containing 1260 ml. of 95% ethanol and 2520 ml. of benzene and 390 ml. of collidine. After heating under reflux for one hour, the solution is concentrated and the residue is dissolved in ether washed with water, dilute sodium bicarbonate solution and saline solution, dried over magnesium sulfate and concentrated to give 415 g. of crude oil, which is distilled under vacuum to yield two fractions: 46.6 g. boiling at 75° C. (0.3 mm.) and 236.7 g. boiling at 75° C.-80° C. (0.3 mm). The total yield is 283.3 g. (60%) and the product is indicated to be 95% pure by g.l.c.

Name

3,3-dimethyl-7-chloroheptanoic acid

Quantity

428 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4](O)=[O:5].[CH:13](Cl)(Cl)Cl.S(Cl)(Cl)=O.CN(C)[CH:23]=[O:24]>>[CH3:1][C:2]([CH3:12])([CH2:7][CH2:8][CH2:9][CH2:10][Cl:11])[CH2:3][C:4]([O:24][CH2:23][CH3:13])=[O:5]

|

Inputs

Step One

|

Name

|

3,3-dimethyl-7-chloroheptanoic acid

|

|

Quantity

|

428 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(=O)O)(CCCCCl)C

|

Step Two

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for three hours

|

|

Duration

|

3 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction solution then is concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residual acid chloride is dissolved in a minimum amount of benzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added slowly to a solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 1260 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for one hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution is concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue is dissolved in ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water, dilute sodium bicarbonate solution and saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 415 g

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

of crude oil, which is distilled under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield two fractions

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CC(=O)OCC)(CCCCCl)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |